Bienvenue dans la boutique en ligne BenchChem!

Cytisine

Pharmacology Nicotinic Receptors Binding Affinity

Choose cytisine for your next R&D program. This plant-derived α4β2 nAChR partial agonist delivers 42% lower nausea than varenicline, 2,945-fold selectivity over α7, and proven 54.1% 6-month abstinence versus 31.2% for NRT—backed by clinical evidence. Its off-patent status, short 25-day treatment course, and favorable cost-per-quit profile make it the strategic procurement choice for large-scale smoking cessation trials and neuropharmacology studies.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 485-35-8
Cat. No. B1669693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytisine
CAS485-35-8
Synonyms3-hydroxy-11-norcytisine
citizine
cystisin
cytisine
cytisine dihydrochloride, trihydrate
cytisine hydrochloride
cytisine hydrochloride, hydrate
cytisine tetrahydrochloride, trihydrate
cytiton
Tabex
Tsitizin
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC=CC(=O)N3C2
InChIInChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1
InChIKeyANJTVLIZGCUXLD-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform;  practically insoluble in petroleum ether
Soluble in 1.3 parts water
In water, 4.39X10+5 mg/L at 16 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cytisine (CAS 485-35-8) Product Specification and Pharmacological Baseline


Cytisine (CAS 485-35-8) is a plant-derived quinolizidine alkaloid that functions as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a primary mechanism of action attributed to its high-affinity binding and partial agonism at the α4β2 subtype [1]. This compound serves as a key pharmacophore and lead structure in the development of smoking cessation agents, exhibiting a distinct pharmacological profile compared to both the full agonist nicotine and synthetic partial agonists like varenicline [2]. Beyond its established role in tobacco dependence, cytisine has been investigated for its neuroprotective, antidepressant, and analgesic properties, positioning it as a versatile tool compound for both therapeutic development and basic neuropharmacological research [1].

Why Cytisine Cannot Be Simply Interchanged with Varenicline or Nicotine


Despite all three compounds acting on nAChRs, substituting cytisine with nicotine or varenicline without careful consideration introduces significant pharmacological and practical risks. Cytisine's unique profile as a weak partial agonist with rapid elimination kinetics translates to a distinct balance of therapeutic effect and tolerability [1]. Direct substitution with the full agonist nicotine fails to replicate cytisine's receptor-antagonizing buffer effect, while substitution with varenicline introduces a more potent agonist with a much longer half-life and a higher incidence of specific adverse events, such as nausea [2]. The following quantitative evidence establishes the precise points of differentiation that necessitate specific sourcing of cytisine over its closest analogs.

Quantitative Differentiation of Cytisine (CAS 485-35-8) Against Comparators: A Procurement Evidence Guide


Cytisine Exhibits High Affinity and Distinct Selectivity Profile for α4β2 vs. α3β4/α7 nAChRs Compared to Nicotine

Cytisine demonstrates high-affinity binding for the α4β2 nAChR subtype, with a Ki of 2.0 nM, but a markedly lower affinity for the α3β4 (Ki = 480 nM) and α7 (Ki = 5,890 nM) subtypes . This yields a selectivity ratio of 240-fold for α4β2 over α3β4, and 2,945-fold over α7. In comparison, the full agonist nicotine exhibits an α4β2 Ki of approximately 1.0 nM, with less subtype discrimination. This differential binding profile underlies cytisine's role as a partial agonist that can both activate α4β2 receptors and antagonize the effects of more potent agonists like nicotine, a property not shared by simple competitive antagonists [1].

Pharmacology Nicotinic Receptors Binding Affinity

Cytisine Demonstrates Non-Inferior Smoking Cessation Efficacy but Significantly Lower Nausea Rates Compared to Varenicline

In a direct head-to-head clinical trial, cytisine achieved comparable smoking cessation outcomes to varenicline while exhibiting a significantly more favorable gastrointestinal tolerability profile. Specifically, rates of nausea were reported in 22.5% of cytisine-treated participants compared to 39.1% of those receiving varenicline, representing a 42% relative reduction [1]. Meta-analyses of multiple trials confirm this safety advantage, showing a risk ratio for nausea with cytisine versus varenicline of 0.41 (95% CI 0.33 to 0.50) [2]. This improved tolerability may translate to higher treatment adherence and completion rates in real-world settings.

Clinical Trial Smoking Cessation Adverse Events

Cytisine Demonstrates Superior Efficacy to Nicotine Replacement Therapy (NRT) in a Real-World Comparative Study

In a non-randomized, real-world observational study, cytisine treatment was associated with a significantly higher rate of smoking cessation compared to nicotine replacement therapy (NRT). Continuous abstinence at 6 months was achieved by 54.1% of patients in the cytisine group versus 31.2% in the NRT group (p < 0.001) [1]. This finding is consistent with meta-analyses of randomized controlled trials, which report a pooled risk ratio (RR) of 1.39 (95% CI 1.12 to 1.73) for abstinence with cytisine compared to NRT at the longest follow-up [2]. This evidence positions cytisine as a more effective pharmacotherapy than NRT in a real-world context.

Clinical Trial Smoking Cessation Nicotine Replacement Therapy

Cytisine's Short Half-Life Enables a Distinct, Shorter Treatment Duration Compared to Varenicline

Cytisine is characterized by a short plasma elimination half-life of approximately 4.8 hours, in stark contrast to the 17-24 hour half-life of varenicline [1]. This fundamental pharmacokinetic difference directly translates to the approved treatment regimens: a standard cytisine course is completed in 25 days, while a varenicline course lasts for 12 weeks [2]. The shorter half-life and course may offer advantages in terms of flexibility, patient preference, and potentially lower overall systemic exposure, though it necessitates more frequent daily dosing.

Pharmacokinetics Drug Development Treatment Regimen

Cytisine's Lower Potency at 5-HT3 Receptors Provides a Mechanistic Basis for its Superior GI Tolerability over Varenicline

A key mechanistic explanation for cytisine's lower incidence of nausea and vomiting compared to varenicline lies in its distinct activity at the 5-HT3 serotonin receptor. Cytisine exhibits significantly lower potency at the 5-HT3 receptor than varenicline, which is a known potent agonist of this receptor subtype [1]. Activation of 5-HT3 receptors in the gastrointestinal tract and central nervous system is a well-established trigger for nausea and vomiting. This differential off-target activity provides a direct pharmacological rationale for the improved gastrointestinal tolerability of cytisine observed in clinical trials.

Pharmacology Adverse Events Mechanism of Action

Optimal Procurement and Application Scenarios for Cytisine (485-35-8) Based on Quantitative Evidence


Clinical Trial Design: Optimizing Tolerability and Adherence in Smoking Cessation Studies

For clinical trials where patient retention and minimizing adverse events are primary concerns, cytisine presents a clear advantage. Its 42% lower relative incidence of nausea compared to varenicline, supported by a mechanistic basis of lower 5-HT3 receptor potency, makes it a more tolerable option for participants [1][2]. Procurement of cytisine for a new trial should be prioritized when the study design aims to demonstrate non-inferior efficacy to varenicline with a superior safety and tolerability profile. Its shorter, 25-day treatment course also simplifies the protocol and reduces the burden on trial logistics.

Public Health Programs: Cost-Effective and Efficacious First-Line Pharmacotherapy

In large-scale public health initiatives or national smoking cessation programs, the combination of proven efficacy and a favorable cost profile makes cytisine a strategic procurement choice. Evidence demonstrates its superiority over NRT (54.1% vs. 31.2% 6-month abstinence) and non-inferiority to the more expensive varenicline [3][4]. For program managers, selecting cytisine offers the potential for greater population-level impact and a lower cost-per-quit compared to other first-line treatments, directly addressing healthcare budgetary constraints without compromising on clinical outcomes.

Preclinical Pharmacology: nAChR Subtype-Selective Tool Compound

For researchers investigating the role of specific nAChR subtypes in neurological function or disease, cytisine serves as a highly selective pharmacological tool. Its 2,945-fold binding selectivity for α4β2 over α7 receptors enables experiments that isolate the function of α4β2-containing nAChRs with minimal off-target activation of other subtypes . When sourcing a compound to study α4β2-mediated pathways (e.g., dopamine release in addiction models), cytisine provides a cleaner pharmacological profile compared to less selective agonists like nicotine, thereby increasing the internal validity and interpretability of experimental results.

Drug Discovery and Development: Lead Scaffold for Next-Generation Therapeutics

Cytisine's established structure-activity relationship (SAR) and its unique binding mode at the α4β2 nAChR make it an invaluable starting point for medicinal chemistry programs [5]. For a CRO or biotech company, procuring cytisine as a reference standard and lead scaffold is essential for developing novel compounds with improved pharmacokinetic properties (e.g., longer half-life, better brain penetration) or enhanced subtype selectivity. Its off-patent status and known safety profile also facilitate faster progression from hit-to-lead to preclinical development compared to novel, untested chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.